molecular formula C26H30N2O4S B284025 N-{3-[(3,4-dimethoxyphenyl)(4-morpholinyl)methyl]-5-ethyl-2-thienyl}benzamide

N-{3-[(3,4-dimethoxyphenyl)(4-morpholinyl)methyl]-5-ethyl-2-thienyl}benzamide

Cat. No.: B284025
M. Wt: 466.6 g/mol
InChI Key: VPQVTJYLBKHPAV-UHFFFAOYSA-N
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Description

N-{3-[(3,4-dimethoxyphenyl)(4-morpholinyl)methyl]-5-ethyl-2-thienyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a benzamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3,4-dimethoxyphenyl)(4-morpholinyl)methyl]-5-ethyl-2-thienyl}benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with morpholine to form an intermediate, which is then reacted with 5-ethylthiophene-2-carboxylic acid. The final step involves the coupling of this intermediate with benzoyl chloride under specific conditions to yield the target compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3,4-dimethoxyphenyl)(4-morpholinyl)methyl]-5-ethyl-2-thienyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[(3,4-dimethoxyphenyl)(4-morpholinyl)methyl]-5-ethyl-2-thienyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(3,4-dimethoxyphenyl)(4-morpholinyl)methyl]-5-ethyl-2-thienyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(3,4-dimethoxyphenyl)(4-morpholinyl)methyl]-5-ethyl-2-thienyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[3-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-5-ethylthiophen-2-yl]benzamide

InChI

InChI=1S/C26H30N2O4S/c1-4-20-17-21(26(33-20)27-25(29)18-8-6-5-7-9-18)24(28-12-14-32-15-13-28)19-10-11-22(30-2)23(16-19)31-3/h5-11,16-17,24H,4,12-15H2,1-3H3,(H,27,29)

InChI Key

VPQVTJYLBKHPAV-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OC)OC)N4CCOCC4

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OC)OC)N4CCOCC4

Origin of Product

United States

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